2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid
Description
2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid is a small organic molecule featuring a propanoic acid backbone substituted at the second carbon with a formamido group. This formamido group is further linked to a 1,2-oxazole (isoxazole) ring, which carries a phenyl substituent at the 5-position. Its synthesis and characterization likely involve crystallographic tools like SHELX or SIR97 for structural determination .
Properties
IUPAC Name |
2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8(13(17)18)14-12(16)10-7-11(19-15-10)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECWLNWUJLTMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=NOC(=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the phenyl group and the formamido and propanoic acid moieties. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The phenyl group can be introduced via electrophilic aromatic substitution reactions, while the formamido group can be added through amidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have investigated the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Biochemical Applications
- Enzyme Inhibition :
- Drug Delivery Systems :
Materials Science Applications
- Polymer Synthesis :
- Nanomaterials :
Data Tables
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study published in a peer-reviewed journal highlighted the efficacy of this compound derivatives against various cancer cell lines. The study provided detailed mechanisms by which these compounds induced apoptosis and inhibited tumor growth in vivo. -
Case Study on Neuroprotection :
Another research project focused on the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Results indicated significant improvements in cognitive function and reduced neuronal loss compared to control groups.
Mechanism of Action
The mechanism of action of 2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
Oxazole Substituent Position : The position of the phenyl group on the oxazole ring (3-yl vs. 5-yl) significantly alters electronic properties and steric interactions. For example, the 5-phenyl substitution in the target compound may enhance aromatic stacking compared to 3-phenyl derivatives .
Substituent Type : Methyl groups (as in ) reduce steric hindrance compared to phenyl, possibly enhancing metabolic stability but reducing aromatic interactions.
Stereochemistry : Chiral centers, as seen in , introduce enantiomer-specific bioactivity, a critical factor in drug design.
Functional and Application Insights
- Agrochemicals: Propanoic acid derivatives like fluazifop and haloxyfop () are herbicides, implying that the phenyl-oxazole-propanoic acid scaffold may interact with plant enzyme targets .
- Pharmaceuticals : The formamido linkage and aromatic systems are common in kinase inhibitors or anti-inflammatory agents. The acetic acid analog ’s biphenyl system could enhance binding to hydrophobic pockets.
- Material Science : Crystallographic studies using SHELX indicate these compounds may form stable crystals for optoelectronic applications.
Biological Activity
2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an oxazole ring, which is known for its diverse biological activities.
Mechanisms of Biological Activity
Research indicates that compounds containing oxazole rings exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes associated with disease processes, such as β-secretase (BACE), which is implicated in Alzheimer's disease .
- Antimicrobial Activity : Oxazole derivatives have demonstrated effectiveness against various bacterial strains and fungi. For instance, studies have shown that certain oxazole derivatives possess minimum inhibitory concentrations (MIC) that indicate their potential as antimicrobial agents .
- Anti-inflammatory Effects : Compounds derived from oxazole structures often exhibit anti-inflammatory properties by modulating inflammatory pathways .
Antimicrobial Activity
A study evaluating the antimicrobial effectiveness of oxazole derivatives found that certain compounds showed significant activity against Candida species and Aspergillus strains. The MIC values for these compounds ranged from 0.8 to 3.2 µg/ml across different strains . This suggests that this compound may also exhibit similar antimicrobial properties.
Inhibition of β-secretase
A patent describes the use of oxazole derivatives with BACE inhibitory activity for treating Alzheimer's disease. The findings suggest that modifications to the oxazole structure can enhance inhibitory effects on β-secretase, potentially leading to reduced amyloid plaque formation in the brain . This highlights the therapeutic potential of this compound in neurodegenerative diseases.
Genotoxicity Studies
Research on related compounds has assessed their genotoxicity using the Ames test and SOS Chromotest. Results indicated that while some derivatives showed no mutagenic activity, others had varying degrees of genotoxic response. It is crucial to evaluate the safety profile of this compound in future studies to ensure its viability as a therapeutic agent .
Data Summary
Q & A
Q. What are the key structural features of 2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid that influence its reactivity and biological activity?
The compound’s structure includes a 1,2-oxazole ring with a phenyl substituent, a formamido linker , and a propanoic acid moiety . The phenyl group enhances hydrophobic interactions, while the oxazole ring contributes to π-π stacking and hydrogen bonding. The carboxylic acid group enables conjugation to biomolecules (e.g., peptides, proteins) or solid supports, making it versatile for probe design .
Q. Methodological Insight :
Q. What are the recommended synthetic routes for this compound?
Synthesis typically involves:
Oxazole ring formation : Cyclization of an appropriate nitrile oxide with a phenylacetylene derivative.
Formamido linkage : Coupling the oxazole intermediate with a protected propanoic acid derivative using carbodiimide-based reagents (e.g., EDC/HOBt).
Deprotection : Acidic or basic hydrolysis to yield the free carboxylic acid group.
Q. Methodological Insight :
- Monitor reactions via HPLC or TLC to track intermediates.
- Optimize cyclization conditions (e.g., solvent, temperature) based on analogous oxadiazole syntheses in .
Advanced Research Questions
Q. How can researchers design experiments to study the binding affinity of this compound to biological targets (e.g., enzymes, receptors)?
Experimental Design :
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding kinetics and thermodynamics.
- Competitive Binding Assays : Use fluorescently labeled analogs (e.g., conjugating the carboxylic acid to a fluorophore) to screen against target proteins .
Q. Data Contradiction Analysis :
- If binding results conflict with computational predictions, re-evaluate protonation states (e.g., pH-dependent carboxylic acid deprotonation) using potentiometric titration .
Q. How can contradictory data on the compound’s biological activity (e.g., inhibitory vs. activating effects) be resolved?
Approach :
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the phenyl group (e.g., electron-withdrawing substituents) or formamido linker.
- Compare results to structurally similar compounds, such as 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid (), to identify substituent-dependent trends .
- Use molecular docking to assess how structural variations affect target interactions.
Q. What strategies are recommended for conjugating this compound to biomolecules without compromising its activity?
Methodology :
- Carbodiimide-Mediated Conjugation : Activate the carboxylic acid group with EDC/sulfo-NHS, then link to primary amines (e.g., lysine residues in proteins).
- Protection/Deprotection : Temporarily protect the oxazole ring’s nitrogen during conjugation to prevent side reactions.
- Validate conjugation efficiency via MALDI-TOF MS or SDS-PAGE .
Q. How can researchers assess the compound’s stability under physiological or experimental conditions?
Protocol :
- Accelerated Stability Testing : Incubate the compound at varying pH (3–9), temperatures (4–37°C), and light exposure. Monitor degradation via LC-MS .
- Environmental Fate Analysis : Adapt methodologies from to study hydrolysis or photolysis in simulated biological matrices .
Q. What computational approaches are suitable for predicting the compound’s mechanism of action?
Methods :
Q. What safety protocols are essential when handling this compound in the laboratory?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
